N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the products formed in the reactions .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and chemical stability. Spectroscopic properties can also be included in this analysis .Scientific Research Applications
Antimicrobial Activity
A series of compounds including N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides have been synthesized and evaluated for their in vitro antibacterial and antifungal activities against various strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus Desai, Dodiya, & Shihora, 2011. These findings highlight the potential of these compounds, closely related to the chemical structure , for antimicrobial applications.
Alzheimer's Disease Research
A novel series of hybrid arylisoxazole‐chromenone carboxamides were designed, synthesized, and evaluated for their cholinesterase (ChE) inhibitory activity, a target for Alzheimer's disease treatment. Among these, certain compounds demonstrated significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes involved in Alzheimer's disease pathogenesis. One compound, in particular, showed promising results in inhibiting BACE1, a critical enzyme in the development of Alzheimer's disease, along with neuroprotective effects against H2O2-induced cell death and metal chelating abilities important for mitigating the disease's progression Saeedi et al., 2020.
Synthesis and Characterization for Antimicrobial Agents
Another study focused on the synthesis of 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide compounds using an environmentally benign procedure under microwave irradiation. These compounds were evaluated for their antimicrobial activity against a variety of bacterial strains, showing significant antibacterial and antifungal activities, demonstrating the potential of such compounds in developing new antimicrobial agents Raval, Naik, & Desai, 2012.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have multiple targets.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, suggesting that this compound may also affect multiple pathways .
Result of Action
Similar compounds have been found to possess various biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O3S/c1-12-18(28-20(24-12)14-7-3-4-8-16(14)22)11-23-19(25)15-10-13-6-2-5-9-17(13)27-21(15)26/h2-10H,11H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSWEJYBVMFESG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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